2-(Methylthio)-1,3-benzodithiole
Overview
Description
The compound “2-(Methylthio)-1,3-benzodithiole” is a type of organosulfur compound, which are organic compounds that contain sulfur . They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .
Synthesis Analysis
While specific synthesis methods for “2-(Methylthio)-1,3-benzodithiole” are not available, similar compounds are often synthesized through reactions involving sulfur or sulfur-containing compounds .Molecular Structure Analysis
The molecular structure of a compound like “2-(Methylthio)-1,3-benzodithiole” would likely involve a benzene ring (due to the “benzo” prefix) and sulfur atoms (due to the “thio” prefix) .Scientific Research Applications
Generation and Application in Synthesis
- 2-Lithio-2-(methylthio)-1,3-benzodithioles can be generated through specific reactions and have applications in synthesizing unsymmetrical hexathioorthooxalates, which were previously challenging to prepare using traditional methods (Brown et al., 1984).
Reactions with Carbon Disulfide
- The compound demonstrates unique reactions with carbon disulfide, leading to the formation of specific compounds, indicating its utility in creating diverse chemical structures (Gimbert et al., 1989).
Antimycotic Activity
- Some 1,3-benzodithiols substituted at position 2, derived from benzene 1,2-dithiols, exhibit significant antifungal activity, highlighting potential applications in developing antifungal substances (Mazza et al., 1980).
Synthetic Applications
- 2-Alkoxy-1,3-benzodithioles and 1,3-benzodithiolium salts, closely related compounds, show considerable potential in synthetic chemistry, particularly in the preparation of various reagents (Nakayama, 1985).
Stereoselectivity in Oxygenation
- The compound is used as a stereochemical probe in studying S-monooxygenation, showing specific preferences in chemical reactions, which is significant for understanding stereochemical properties in organic chemistry (Cashman et al., 1992).
- 2-Alkoxy-1,3-benzodithioles react with active methylene compounds, enabling the introduction of the 1,3-benzodithiol-2-yl group at the activated carbon atom, a useful reaction in organic synthesis (Nakayama, 1976).
Improved Synthesis of Tertiary Alcohols
- The compound is instrumental in an improved method for synthesizing tertiary alcohols, particularly in reactions involving hindered organoboranes (Ncube et al., 1979).
Electrochemical Properties
- 2-Silyl-substituted 1,3-benzodithiole compounds, synthesized from 2-(Methylthio)-1,3-benzodithiole, show a decrease in oxidation potential and enhanced donating ability, indicating potential applications in electrochemistry (Hong-qi, 2009).
Dye Development
- Compounds containing the 1,3-benzodithiole residue, including those related to 2-(Methylthio)-1,3-benzodithiole, are being explored for use as functional dyes in various applications, showing promising results in terms of developing rate and fastness properties (Horiike et al., 1985).
Future Directions
The future directions for research on “2-(Methylthio)-1,3-benzodithiole” would depend on its properties and potential applications. Organosulfur compounds are a broad and diverse class of compounds that are studied in various fields, including medicinal chemistry, materials science, and environmental science .
properties
IUPAC Name |
2-methylsulfanyl-1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKGWPFPTXXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1SC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562526 | |
Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-1,3-benzodithiole | |
CAS RN |
126319-27-5 | |
Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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